Product packaging for Limonexic acid(Cat. No.:)

Limonexic acid

Cat. No.: B1239676
M. Wt: 502.5 g/mol
InChI Key: RTPPVNISJHFPFX-PEVOZZQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Limonexic acid is a naturally occurring limonoid compound isolated from plant species such as Raulinoa echinata . It has been identified as a bioactive constituent with research interest due to its demonstrated biological activities. Scientific studies report that this compound exhibits antinociceptive properties . Furthermore, research indicates it can effectively protect hepatocytes against chemical-induced injury, suggesting potential in vitro research applications for investigating hepatoprotective mechanisms . As a member of the limonin family, which are highly oxygenated triterpenoid metabolites, this compound shares a complex structural framework common to citrus limonoids . This compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O10 B1239676 Limonexic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione

InChI

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12-,13-,15-,18-,19+,20?,23-,24-,25+,26+/m0/s1

InChI Key

RTPPVNISJHFPFX-PEVOZZQFSA-N

SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(=O)OC5O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C

Synonyms

limonexic acid

Origin of Product

United States

Isolation, Elucidation, and Analytical Characterization of Limonexic Acid

Natural Occurrence and Distribution in Botanical Sources

Limonexic acid is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. Its presence has been identified in various plant species, primarily within the Rutaceae (citrus) and Meliaceae families.

Isolation from Citrus Species

This compound has been successfully isolated from several parts of Citrus plants. Research has documented its presence in the bark, roots, and flowers of various Citrus species mdpi.com. For instance, it has been identified in Citrus aurantium L. var. amara Engl, commonly known as bitter orange mdpi.comchemfaces.com. Studies have also reported its isolation from the seeds of Citrus reticulata researchgate.net. The compound is often found alongside other limonoids, such as its isomer, isothis compound mdpi.com. While it is a naturally occurring constituent, it has also been suggested that this compound can be an artifact of photooxidation of other limonoids during the extraction process mdpi.comnih.gov.

Isolation from Meliaceae Family Plants (e.g., Raulinoa echinata)

Beyond the Citrus genus, this compound has been isolated from plants belonging to the Meliaceae family. A notable example is Raulinoa echinata, a spiny shrub endemic to Brazil mdpi.comscite.ai. Phytochemical investigations of the stems and leaves of R. echinata have led to the successful isolation of this compound nih.govscite.ai. In one study, the methanol (B129727) extract of the stems was subjected to chromatographic separation to yield the compound scielo.br. Research on R. echinata has also highlighted the presence of other limonoid derivatives, indicating a rich and diverse chemical profile of this plant nih.gov.

Isolation from Other Plant Genera (e.g., Glycosmis parva)

This compound's distribution extends to other plant genera as well. It has been isolated from Glycosmis parva, a small wild shrub found in Thailand mdpi.comthieme-connect.com. In this plant, this compound was found in a mixture with isothis compound thieme-connect.com. The investigation of the ethyl acetate (B1210297) extract of the branches and leaves of G. parva led to the identification of these compounds, alongside several other new and known chemical constituents thieme-connect.comresearchgate.net. This discovery underscores the broader occurrence of this compound in the plant kingdom beyond the more commonly studied citrus and Meliaceae families.

Advanced Extraction and Purification Methodologies

The isolation of this compound from its natural sources requires sophisticated extraction and purification techniques to obtain the compound in high purity for analytical characterization and further research.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in the isolation of limonoids, including this compound. The choice of solvent is critical and depends on the polarity of the target compounds. For limonoid aglycones like this compound, which are generally less polar, organic solvents such as methanol, ethanol, acetone (B3395972), and ethyl acetate are commonly employed google.commdpi.com.

In the case of Citrus seeds, methanol has been shown to be an effective solvent for extracting limonoids . For the isolation of this compound from Raulinoa echinata stems, a methanol extract was initially prepared and then partitioned with dichloromethane (B109758) scielo.br. Similarly, an ethyl acetate extract of the branches and leaves of Glycosmis parva was used to isolate a mixture of limonexic and isolimonexic acids thieme-connect.com. The general process often involves the use of successive solvent extractions to separate compounds based on their solubility rsc.org.

Table 1: Solvents Used in the Extraction of Limonoids from Various Plant Sources

Plant Source Solvent(s) Used Reference(s)
Citrus seeds Methanol, Ethyl Acetate, Acetone, Dichloromethane
Citrus paradisi and Citrus aurantium Water, Acetonitrile, Methanol, Ethanol, Acetone, Ethyl Acetate google.com
Raulinoa echinata (stems) Methanol, Dichloromethane scielo.br
Glycosmis parva (branches and leaves) Ethyl Acetate thieme-connect.com

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative HPLC, Flash Chromatography)

Following initial solvent extraction, various chromatographic techniques are employed for the separation and purification of this compound. These methods are essential for isolating the target compound from a complex mixture of other phytochemicals.

Column chromatography is a widely used technique. In the isolation of this compound from Raulinoa echinata, the dichloromethane extract was subjected to column chromatography on silica (B1680970) gel using a hexane-acetone gradient as the eluent scielo.br. This was followed by preparative Thin Layer Chromatography (TLC) for final purification scielo.br. Similarly, limonoids from citrus are often isolated using conventional open column chromatography with alumina (B75360) or silica gel as the adsorbent mdpi.com.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool for purifying limonoids, offering higher resolution and efficiency mdpi.comresearchgate.net. It is particularly useful for obtaining high-purity compounds, although it can be challenging to obtain large quantities researchgate.net. Reversed-phase HPLC methods have been developed for the separation of various limonoids nih.gov.

Flash chromatography provides a faster alternative to traditional column chromatography and has been successfully used for the separation of limonoids researchgate.netresearchgate.net. This technique allows for the purification of larger quantities of compounds in a shorter amount of time researchgate.net. For instance, a gradient solvent system of hexane (B92381) and acetone has been used with a silica gel column in flash chromatography to separate citrus-derived compounds researchgate.net.

The combination of these advanced extraction and chromatographic techniques is crucial for the successful isolation and purification of this compound, enabling its detailed structural elucidation and the investigation of its biological properties.

Table 2: Chromatographic Methods for Limonoid Purification

Chromatographic Method Description Reference(s)
Column Chromatography Utilizes a solid adsorbent (e.g., silica gel, alumina) in a column to separate compounds based on polarity. Elution is typically performed with a solvent gradient. scielo.brmdpi.com
Preparative HPLC A high-resolution liquid chromatography technique used to purify larger quantities of a specific compound from a mixture. mdpi.comresearchgate.net
Flash Chromatography A rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, reducing separation time. researchgate.netresearchgate.net

Emerging Extraction Technologies

Traditional methods for extracting limonoids, such as solvent extraction, often involve the use of large quantities of organic solvents and can be limited by lower efficiency and the potential for thermal degradation of target compounds. researchgate.net In response, several emerging, "green" extraction technologies are being explored to enhance the efficiency and sustainability of isolating compounds like this compound. researchgate.netacs.org These modern techniques often intensify the extraction process through physical phenomena like ultrasound, microwaves, or ultrahigh pressure. scielo.brscielo.br

Key emerging technologies applicable to the extraction of limonoids include:

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. organomation.compharmiweb.com SFE is advantageous due to the non-toxic and non-flammable nature of CO₂, which can be easily removed post-extraction, leaving minimal residue. organomation.com It allows for selective extraction by tuning the temperature and pressure, making it ideal for isolating thermally sensitive compounds. researchgate.netpharmiweb.com SFE has been successfully applied to extract limonoids from citrus by-products. researchgate.netcitrech.it

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer. acs.orgscielo.br This method generally leads to higher extraction efficiency in shorter times and at lower temperatures compared to conventional methods. researchgate.netscielo.br

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to rapidly heat the solvent and sample matrix, causing internal pressure to build within the plant cells. acs.orgorganomation.com This pressure ruptures the cell structure, facilitating the release of bioactive compounds into the solvent. acs.org The technique is known for its speed and efficiency. organomation.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures. mdpi.comdergipark.org.tr These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state, resulting in rapid and efficient extraction. scielo.brmdpi.com

These advanced methods offer significant advantages over traditional techniques, including reduced solvent consumption, lower energy use, and shorter extraction times, aligning with the principles of green chemistry. acs.orgmdpi.com

Spectroscopic and Diffraction-Based Structural Elucidation

Following isolation, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D: HSQC, DQF-COSY, HMBC)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. aocs.org A suite of 1D and 2D NMR experiments provides comprehensive information about the molecule's carbon skeleton and the connectivity between atoms.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon framework. ismrm.org In the analysis of this compound, specific quaternary carbons such as C3, C4, C7, C8, C13, C14, C16, C20, and C21 have been assigned using these techniques. ismrm.org

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. science.gov

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). researchgate.netsdsu.edu It is essential for tracing out proton-proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (¹JCH). sdsu.educreative-biostructure.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two to four bonds, ²JCH and ³JCH). sdsu.educreative-biostructure.com For this compound, key HMBC correlations that define its structure include those from H17 to C16 (across an oxygen), H17 to C20 and C21, and H19 to C3 (across an oxygen). ismrm.org

The rigorous analysis of data from these 1D and 2D NMR experiments allows for the unambiguous assignment of the structure of this compound. ismrm.org

Table 1: Selected ¹H and ¹³C NMR Signal Assignments for this compound in DMSO-d₆. ndl.go.jp
Position¹H Chemical Shift (δ, ppm) [mult., J(Hz)]¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
3-170.1H19 → C3
4-85.1-
7-198.5-
16-77.8H17 → C16
175.58 (1H, s)68.9H17 → C13, C14, C16, C20, C21
194.13 (1H, d, 3.5), 2.68 (1H, dd, 3.5, 15.8)-H19 → C3, C5, C9, C10
20-120.5H17 → C20
21-167.1H17 → C21
227.45 (1H, s)140.0-
236.47 (1H, s)110.1-

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), are commonly employed for the analysis of limonoids. researchgate.netpharmainfo.in LC-ESI/MS analysis of this compound provides its molecular formula, C₂₆H₃₀O₁₀, which corresponds to a molecular weight of 502.5 g/mol . pharmainfo.inchemfaces.com The fragmentation patterns observed in the mass spectrum offer additional structural information, helping to confirm the identity of the isolated compound. scielo.br

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR provides the connectivity of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov For complex molecules like this compound with multiple chiral centers, X-ray analysis is invaluable. A study performing single-crystal X-ray analysis on this compound confirmed its complete stereochemistry, for instance, establishing the S configuration at the C-23 position. ndl.go.jp This definitive structural information is crucial for understanding its biological activity and relationship to other limonoids. ndl.go.jpresearchgate.net

Quantitative and Qualitative Analytical Method Development for this compound

Developing reliable analytical methods is essential for detecting and quantifying this compound in various sources, such as plant extracts. cabidigitallibrary.org

Qualitative Analysis: Thin Layer Chromatography (TLC) is a widely used method for the initial detection and qualitative identification of limonoids. researchgate.net When TLC plates are sprayed with specific reagents, such as Ehrlich's reagent, and exposed to hydrogen chloride gas, limonoids appear as distinctly colored spots (typically reddish-orange), allowing for their rapid identification in a complex mixture. researchgate.net

Quantitative Analysis: For precise measurement, High-Performance Liquid Chromatography (HPLC) is the method of choice. pharmiweb.com HPLC systems, often coupled with a UV detector, can separate complex mixtures of limonoids and provide accurate quantification. uplb.edu.ph For instance, HPLC has been used to quantify limonoids in various citrus fruit extracts. uplb.edu.ph More advanced methods like UPLC-ESI/HRMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization/High-Resolution Mass Spectrometry) offer even greater sensitivity and specificity, allowing for both the quantification and tentative identification of compounds like this compound in complex matrices. mdpi.com

These analytical techniques are vital for quality control, chemotaxonomic studies, and exploring the distribution of this compound in different plant tissues. researchgate.net

Biosynthetic Pathways and Metabolic Transformations of Limonexic Acid

General Limonoid Biosynthesis Precursors and Pathways (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of all limonoids, including limonexic acid, originates from the ubiquitous isoprenoid pathway. nih.gov Isoprene units, the fundamental building blocks, are primarily synthesized through the mevalonate (MVA) pathway in the cytoplasm. researchgate.netdowntoearth.org.in This has been confirmed through studies involving labeled precursors and pathway-specific inhibitors. For instance, the use of mevinolin, an inhibitor of the MVA pathway, led to a significant decrease in limonoid production, whereas inhibitors of the alternative methylerythritol phosphate (B84403) (MEP) pathway did not have the same effect. researchgate.netdowntoearth.org.in

The MVA pathway provides the precursor 2,3-oxidosqualene (B107256), a 30-carbon triterpene. nih.govpnas.org This linear molecule undergoes a crucial cyclization step catalyzed by oxidosqualene cyclases (OSCs) to form a tetracyclic triterpene scaffold. researchgate.netfrontiersin.org While the exact initial triterpene scaffold for all limonoids is still under investigation, euphol (B7945317) and tirucallol (B1683181) are considered key precursors. researchgate.netmdpi.com These precursors then undergo a series of modifications, including the loss of four carbon atoms from the side chain, to form the characteristic 4,4,8-trimethyl-17-furanyl steroidal skeleton of basic limonoids. researchgate.netherbalanalysis.co.uk This loss of four carbons is why limonoids are classified as tetranortriterpenoids. herbalanalysis.co.uk The formation of the furan (B31954) ring is a critical step in this process. researchgate.net

Specific Biogenetic Considerations for this compound Formation (e.g., Oxidative Fission of Furan Ring)

This compound is distinguished from many other limonoids by the modification of its furan ring. It is characterized by a γ-hydroxybutenolide moiety at the C-17 position, which results from the oxidation of the furan ring of a precursor molecule, likely limonin (B1675406). herbalanalysis.co.uknih.gov This oxidative cleavage of the furan ring is a key biogenetic step in the formation of this compound. nih.govresearchgate.net

The process is believed to involve the oxidative fission of the furan ring, leading to the formation of a γ-hydroxybutenolide structure. mdpi.com This type of modification is relatively rare among limonoids found in the Rutaceae family. herbalanalysis.co.uk The formation of this compound can be seen as the conversion of the furan ring into a more oxidized state, specifically a 21-hydroxy, 23-oxo analog of limonin. herbalanalysis.co.uk

Enzymatic Systems Involved in this compound Metabolism and Derivatization

The biosynthesis and modification of limonoids are governed by a variety of enzymes. While the specific enzymes directly responsible for the final oxidative step to form this compound are not fully elucidated, the broader enzymatic machinery involved in limonoid metabolism provides significant insights.

Key enzymes in the general limonoid pathway include:

Oxidosqualene cyclases (OSCs): These enzymes are critical for the initial cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene skeleton. frontiersin.org

Cytochrome P450 monooxygenases (CYPs): These enzymes are heavily involved in the subsequent oxidation and rearrangement of the triterpene scaffold. pnas.org

Limonoid D-ring lactone hydrolase (LDLH): This enzyme is involved in the opening of the D-ring lactone, a common feature in many limonoids.

Limonoid glucosyltransferase (LGT): This enzyme catalyzes the glucosidation of limonoid aglycones, which can alter their bitterness and solubility. herbalanalysis.co.ukcirad.fr

While the direct enzymatic conversion to this compound is not fully characterized, it is hypothesized that specific oxidoreductases or peroxidases are responsible for the oxidative cleavage of the furan ring. The presence of such enzymatic systems in plants suggests a controlled, biotic process for its formation.

Investigating Biotic vs. Abiotic Formation of this compound (e.g., Photooxidation as a Potential Artifact)

A significant point of discussion regarding this compound is whether its presence in plant extracts is a result of natural enzymatic processes (biotic) or due to non-enzymatic chemical reactions during extraction and analysis (abiotic), such as photooxidation. herbalanalysis.co.uk The living components of an ecosystem are referred to as biotic factors, while the non-living chemical and physical components are abiotic factors. byjus.comabpischools.org.uk

The furan ring of limonoids is susceptible to photooxidative degradation, which can lead to the formation of artifacts. herbalanalysis.co.ukingentaconnect.com This has led to the long-held consideration that this compound might be an artifact formed from limonin during the extraction process, particularly when exposed to light. herbalanalysis.co.uknih.gov Indeed, photooxidation of other limonoids like nimbin (B191973) and salannin (B1681390) has been shown to produce lactone products. nih.gov

Mechanistic Investigations of Limonexic Acid S Biological Activities

In Vitro Cellular and Molecular Mechanisms in Anticancer Research

Limonexic acid has demonstrated notable effects on cancer cells in laboratory settings, influencing key processes involved in tumor growth and survival. These mechanisms include the induction of programmed cell death, inhibition of cellular proliferation, and modulation of inflammatory and signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through several mechanisms. One key mechanism is the cleavage of caspase-3, an essential executioner caspase in the apoptotic pathway. mdpi.com The activation of caspase-3 is a downstream event that follows the disruption of the mitochondrial membrane potential and alterations in the ratio of Bax to Bcl-2 proteins. mdpi.compageplace.de Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. nih.govfrontiersin.org An increased Bax/Bcl-2 ratio is a hallmark of apoptosis, indicating a shift towards cell death. nih.gov Studies on citrus limonoids, including this compound, have shown their ability to decrease mitochondrial membrane potential and alter the expression of these apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio. researchgate.net

Table 1: Effects of this compound on Apoptotic Markers

Marker Effect Reference
Caspase-3 Cleavage/Activation mdpi.com
Mitochondrial Membrane Potential Decreased pageplace.deresearchgate.net

Inhibition of Cell Proliferation and Cell Cycle Perturbation

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle. Research indicates that this compound can cause an arrest in the G2/M phase of the cell cycle. researchgate.net This cell cycle arrest is often associated with the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression. researchgate.netmedsci.orgnih.gov The upregulation of p21 can halt the cell cycle, preventing cancer cells from dividing and proliferating. medsci.orgnih.gov Studies have reported that this compound and other citrus limonoids induce the expression of p21, contributing to their antiproliferative effects. researchgate.netresearchgate.net

Table 2: this compound's Impact on Cell Cycle Regulation

Marker/Process Effect Reference
Cell Proliferation Inhibition researchgate.net
p21 Upregulation medsci.orgresearchgate.netresearchgate.net

Modulation of Anti-inflammatory Pathways

Chronic inflammation is a known contributor to the development and progression of cancer. This compound has been observed to modulate key inflammatory pathways. It has been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. researchgate.nethilarispublisher.com Furthermore, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous inflammatory genes, including those for interleukin-6 (IL-6). researchgate.netmdpi.comnih.gov By downregulating the expression of COX-2, NF-κB, and IL-6, this compound can create a less inflammatory microenvironment, which may contribute to its anticancer activity. researchgate.netnih.govbrieflands.com

Table 3: Modulation of Inflammatory Markers by this compound

Marker Effect Reference
Cox-2 Decreased Expression researchgate.nethilarispublisher.com
NF-κB Decreased Expression/Activation researchgate.netmdpi.com

Signaling Pathway Modulation

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. mdpi.com Dysregulation of this pathway is common in many cancers. mdpi.com Research suggests that citrus limonoids, such as this compound, can modulate this pathway. researchgate.net The inhibition of the Akt pathway can lead to decreased cell survival and proliferation, further contributing to the anticancer effects of this compound. dntb.gov.ua

Cellular Basis of Antinociceptive Actions

Beyond its anticancer potential, this compound has been investigated for its pain-relieving, or antinociceptive, properties.

Engagement with Neurotransmitter Systems

The antinociceptive effects of this compound appear to involve its interaction with key neurotransmitter systems in the central nervous system. oup.comnih.gov Specifically, research points to the involvement of the GABAergic system. chemfaces.comdntb.gov.ua The GABAergic pathway is a major inhibitory neurotransmitter system in the brain, and its modulation can lead to a reduction in pain perception. The exact mechanism of interaction is not fully understood but is believed to be a direct engagement with this pathway. oup.comnih.gov

Interaction with Nitroxidergic Pathways

The antinociceptive (pain-relieving) properties of this compound appear to be linked to its interaction with multiple biological pathways, including the nitroxidergic system. nih.govresearchgate.netwalshmedicalmedia.com While the complete mechanism of action is not fully understood, research suggests that the analgesic effects observed in preclinical models involve a direct interaction with nitroxidergic pathways. nih.govwalshmedicalmedia.comchemfaces.com This interaction is considered a component of the broader mechanism through which this compound exerts its pain-reducing effects. researchgate.nettandfonline.com

Modulation of Pain Receptor Responses (e.g., Glutamate (B1630785), Capsaicin)

This compound has demonstrated a significant ability to modulate the response of specific pain receptors, particularly those activated by glutamate and capsaicin (B1668287). nih.govwalshmedicalmedia.com In studies using mouse models, this compound produced a dose-dependent inhibition of pain induced by both of these chemical agents. walshmedicalmedia.comtandfonline.com The compound showed notable potency in inhibiting glutamate-induced pain, with a mean inhibitory dose (ID50) of 11.67 μmol/kg. nih.govmdpi.com It was also effective against capsaicin-induced pain, recording an ID50 value of 47.17 μmol/kg. nih.govwalshmedicalmedia.commdpi.com This activity indicates that this compound can interfere with the signaling pathways associated with these key mediators of nociception. nih.govtandfonline.com

Table 1: Inhibitory Effect of this compound on Chemically-Induced Pain

Pain-Inducing Agent Mean Inhibitory Dose (ID50) in Mice
Glutamate 11.67 (8.51–16.0) μmol/kg nih.govwalshmedicalmedia.commdpi.com

Hepatoprotective Mechanisms at the Cellular Level

Protection Against Xenobiotic-Induced Hepatocyte Injury (e.g., CCl4-induced)

This compound has been shown to possess hepatoprotective properties, effectively shielding liver cells from injury caused by xenobiotics like carbon tetrachloride (CCl4). tandfonline.com In vitro studies on the HL-7702 human hepatocyte cell line demonstrated that this compound could significantly reverse the decrease in cell viability caused by CCl4 exposure. tandfonline.com This protective effect suggests that the compound can counteract the direct toxic impact of certain chemicals on liver cells. tandfonline.comnih.gov

Attenuation of Cellular Leakage and Lipid Peroxidation

The hepatoprotective mechanism of this compound involves the stabilization of hepatocyte membranes and the inhibition of oxidative damage. tandfonline.com Following injury induced by carbon tetrachloride, this compound was found to decrease the leakage of intracellular enzymes such as lactate (B86563) dehydrogenase (LDH) and aspartate aminotransferase (AST). tandfonline.com This reduction in enzyme leakage indicates an attenuation of cellular damage. Furthermore, this compound demonstrated an ability to inhibit lipid peroxidation, a key process in oxidative cell injury where free radicals damage cell membranes. tandfonline.com

Table 2: Observed Hepatoprotective Effects of this compound Against CCl4-Induced Injury in HL-7702 Cells

Protective Mechanism Finding
Cell Viability Significantly reversed CCl4-induced decrease in cell viability. tandfonline.com
Cellular Leakage Decreased the leakage of lactate dehydrogenase (LDH) and aspartate aminotransferase (AST). tandfonline.com

Antimicrobial and Insecticidal Mechanisms of Action

Antiviral Activity (e.g., Hepatitis B Surface Antigen and Envelope Antigen Inhibition)

Research into the biological activities of this compound has identified its potential as an antiviral agent, specifically against the Hepatitis B virus (HBV). nih.gov Studies have shown that this compound can inhibit the expression of key viral proteins. researchgate.net In experiments using 2.2.15 cells, which are derived from a human hepatoma cell line and produce HBV particles, this compound demonstrated inhibitory effects on both the Hepatitis B surface antigen (HBsAg) and the Hepatitis B e-antigen (HBeAg). researchgate.net The compound inhibited HBsAg expression with a half-maximal inhibitory concentration (IC50) of 39.22 µg/mL and HBeAg expression with an IC50 of 68.37 µg/mL. researchgate.net These findings highlight this compound's potential to interfere with the production of essential viral components. researchgate.net

Table 3: In Vitro Anti-Hepatitis B Virus Activity of this compound

Viral Antigen Half-Maximal Inhibitory Concentration (IC50)
Hepatitis B surface antigen (HBsAg) 39.22 µg/mL researchgate.net

Toxicity to Specific Organisms (e.g., Atta sexdens rubropilosa Leaf-Cutting Ants)

This compound has demonstrated significant toxicity to the leaf-cutting ant, Atta sexdens rubropilosa, a notable agricultural pest. researchgate.netscielo.br Research has shown that the introduction of this compound into the diet of these ants leads to a considerable reduction in their longevity. researchgate.netscielo.brrcaap.pt Ingestion bioassays are a primary method for evaluating this toxicity. researchgate.net

One study highlighted that when worker ants were fed a diet containing this compound, their survival rates dropped significantly compared to a control group. researchgate.net For instance, at a concentration of 500 µg/mL, this compound was the most potent among several tested compounds, causing the median survival (S50) of the ants to be just 3 days. amazonaws.com Furthermore, this concentration resulted in 98% mortality by the 17th day of the experiment. amazonaws.com This indicates a potent insecticidal activity against this specific ant species. amazonaws.comcabidigitallibrary.orgscielo.br

The toxic effects of this compound are a key area of interest for developing natural pesticides. The compound has been isolated from plants such as Raulinoa echinata and Spiranthera odoratissima, and its insecticidal properties have been documented in multiple studies. researchgate.netscielo.bramazonaws.comcabidigitallibrary.orgscielo.br

Table 1: Toxicity of this compound to Atta sexdens rubropilosa

ConcentrationMedian Survival (S50)Mortality at Day 17Source
500 µg/mL3 days98% amazonaws.com

Antioxidant Mechanisms (e.g., Radical Scavenging Activity)

This compound has been identified as possessing significant antioxidant properties, primarily through its ability to scavenge free radicals. The antioxidant potential of compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. tiiips.comcapes.gov.brtiiips.com These methods measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize stable radicals. nih.govnih.govmdpi.com

The structure of this compound, like other bioactive compounds, likely plays a crucial role in its ability to quench different types of free radicals, although the precise mechanisms and the specific structural features responsible for its antioxidant activity require more detailed investigation. mdpi.comrsc.org

Table 2: Radical Scavenging Activity of Extracts Containing this compound

AssayConcentrationScavenging Activity (%)Source
DPPH624 µg/mL85.4% capes.gov.brtiiips.com
ABTS624 µg/mL90% capes.gov.brtiiips.com

Structure Activity Relationship Sar Studies and Rational Design of Limonexic Acid Derivatives

Identification of Key Structural Features for Biological Activity

The biological activity of limonoids, including limonexic acid, is intrinsically linked to specific structural motifs. The variety and complexity of these molecular frameworks are fundamental to their wide range of biological actions. nih.gov For many limonoids, the furan (B31954) ring attached at the C-17 position is a critical component for bioactivity. researchgate.nethmdb.ca

This compound itself is characterized by a γ-hydroxybutenolide moiety at C-17, which results from the oxidation of the furan ring of its precursor, limonin (B1675406). mdpi.com This feature, along with other oxygen-containing functional groups, contributes to its biological profile. hmdb.ca Generally, citrus limonoids are highly oxygenated, possessing 7 to 11 oxygen atoms, which influences their chemical properties and interactions with biological targets. nih.gov Small alterations to the basic limonoid structure can lead to significant changes in biological effects. researchgate.net

Studies on various limonoids have highlighted the importance of other structural elements. For instance, in some contexts, the substitution at the C-7 position has been found to be crucial. researchgate.net The presence of lactone rings, formed by oxidative cleavage and subsequent condensation of carboxyl and hydroxyl groups, is another defining feature of many biologically active limonoids. nih.gov

Comparative Analysis with Related Limonoids

To understand the unique properties of this compound, it is often compared with other structurally related limonoids, such as limonin and nomilin (B1679832). These comparisons help to delineate the structure-activity relationships (SAR) within this class of compounds.

Limonin, the precursor to this compound, features an intact furan ring at C-17. mdpi.com The oxidation of this ring to a γ-hydroxybutenolide in this compound alters the molecule's electronic and steric properties, which can in turn affect its biological activity. For example, a study investigating the effects on pancreatic cancer cells showed that this compound, along with limonin and nomilin, could inhibit cell proliferation and induce apoptosis. nih.gov While all three compounds were active, the subtle structural differences between them likely account for variations in their potency and specific mechanisms of action.

The general structure of citrus limonoids consists of a 4,4,8-trimethyl-17-furanylsteroid skeleton. hmdb.ca Variations often occur in the A and D rings of the steroid-like core. nih.gov For instance, the opening of the D-ring lactone and subsequent glycosylation is a common modification that significantly impacts the water solubility and bioavailability of these compounds. nih.gov While this compound is an aglycone, its glycosylated counterparts would be expected to have different pharmacokinetic profiles.

The table below provides a comparative overview of the inhibitory concentrations (IC50) of this compound and related limonoids against Panc-28 human pancreatic cancer cells, illustrating the influence of structural variations on anticancer activity. researchgate.net

CompoundIC50 (µM) against Panc-28 cells
Limonin42
This compound < 50
Nomilin< 50

Data sourced from references researchgate.netnih.gov.

Theoretical Approaches to this compound Analog Design

The rational design of novel this compound analogs increasingly relies on theoretical and computational methods. rdd.edu.iq These approaches allow for the prediction of how structural modifications might enhance biological activity before undertaking complex and resource-intensive chemical synthesis.

One key theoretical approach is the use of quantitative structure-activity relationship (QSAR) models. wikipedia.org QSAR studies aim to build mathematical relationships between the chemical structure of a series of compounds and their measured biological activity. wikipedia.org For limonoids, this could involve correlating physicochemical properties (like lipophilicity, electronic parameters, and steric factors) with their observed anticancer or insecticidal effects.

Computational techniques such as Density Functional Theory (DFT) can be employed to understand the electronic properties of this compound and its potential derivatives. nih.gov DFT calculations can provide insights into the molecule's reactivity, electron-donating or -accepting capabilities, and how it might interact with biological targets at a molecular level. nih.govresearchgate.net This information is invaluable for designing analogs with improved binding affinity or reactivity.

Molecular docking simulations are another powerful tool. These simulations can predict how a designed analog might bind to the active site of a target protein, providing a "virtual screening" of potential new compounds. This allows researchers to prioritize the synthesis of analogs that show the most promise in silico.

Semisynthetic and Synthetic Strategies for this compound Derivatives

The generation of this compound derivatives is primarily achieved through semisynthesis, which involves the chemical modification of the naturally abundant limonoid, limonin. researchgate.net This approach is often more practical than total synthesis due to the complex, stereochemically rich structure of the limonoid scaffold. nih.govtapi.com

Key functional groups on the this compound or limonin backbone serve as handles for chemical transformations. researchgate.net These include the carbonyl group at C-7 and the furan ring (or its oxidized form in this compound). researchgate.net For example, the C-7 carbonyl can be reduced to the corresponding alcohol, which can then be further modified to create esters or oximes. researchgate.net Such modifications can alter the compound's polarity and hydrogen-bonding capabilities, potentially leading to enhanced biological activity. researchgate.net

Another common strategy involves modifications to the A-ring of the limonoid skeleton. Ring-opening and subsequent derivatization can lead to a variety of novel structures. Additionally, the γ-hydroxybutenolide moiety of this compound itself presents opportunities for chemical manipulation, although this can be challenging due to its reactivity.

The development of innovative synthetic methodologies, including the use of advanced catalytic systems, can facilitate more efficient and selective derivatization of the limonoid core. beilstein-journals.org These strategies are crucial for building diverse libraries of this compound analogs for biological screening, ultimately aiming to develop new therapeutic agents. nih.govmdpi.com

Ecological and Biotechnological Relevance of Limonexic Acid

Role in Plant Defense Mechanisms

Plants have developed sophisticated defense systems against a variety of biotic and abiotic threats. frontiersin.orgnrfhh.com A primary strategy involves the production of a vast arsenal (B13267) of secondary metabolites, which can act as toxins, deterrents, or signaling molecules. nrfhh.comnih.gov Limonoids, including limonexic acid, are a key component of this chemical defense arsenal, particularly in citrus plants. pnas.orgnrfhh.com

The primary role of limonoids in plant defense is to deter herbivores. pnas.org Their characteristic bitter taste, a hallmark of many limonoid aglycones, acts as an antifeedant, discouraging consumption by insects and other animals. pnas.org The insecticidal properties of some limonoids, such as azadirachtin (B1665905) from the neem tree, are well-documented and highlight the potent biological activity of this class of compounds. pnas.orgjic.ac.uk This toxicity to insects provides a direct protective mechanism for the plant. pnas.org

The plant's defense response can be induced and modulated by various factors. For instance, infestation by pathogens or pests can lead to an increased concentration of secondary metabolites in different parts of the plant. nrfhh.com Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are crucial signaling molecules that mediate and regulate these defense responses, often working in complex synergistic or antagonistic ways. frontiersin.orgmdpi.commdpi.com The activation of these pathways can trigger the synthesis and accumulation of protective compounds like limonoids at the site of attack or systemically throughout the plant. nrfhh.comazolifesciences.com Furthermore, plants can release volatile organic compounds (VOCs) when attacked, which can act as signals to neighboring plants to activate their own defense mechanisms or to attract natural predators of the herbivores. frontiersin.orgnih.gov

Potential for Biotechnological Production and Optimization

The complex chemical structure of limonoids like this compound makes their chemical synthesis difficult and commercially unviable. jic.ac.uk Consequently, their availability is currently limited to what can be extracted from plant materials, primarily from the byproducts of the citrus juice industry, such as peels and seeds, where they are found in high concentrations. cabidigitallibrary.orgresearchgate.net This has spurred significant interest in developing biotechnological methods for their production.

Metabolic engineering offers a promising avenue for the large-scale production of valuable limonoids. pnas.orgjic.ac.uk This approach involves modifying the metabolic pathways within an organism to enhance the production of a target compound. Research has focused on identifying and characterizing the genes and enzymes involved in the limonoid biosynthesis pathway. pnas.orgjic.ac.uk A significant breakthrough was the identification of the initial enzymes responsible for producing melianol, a key precursor to all limonoids, which opens the door to engineering the complete pathway in host organisms. pnas.orgjic.ac.uk

Microbial fermentation, using genetically engineered bacteria (like Escherichia coli) or yeast (like Saccharomyces cerevisiae), is a common strategy for producing plant-derived chemicals. nih.gov By introducing the newly discovered limonoid biosynthesis genes into these microbial hosts, it may become possible to produce specific limonoids, potentially including this compound, in controlled bioreactors. jic.ac.uknih.gov This would provide a stable and scalable supply, independent of agricultural fluctuations. nih.gov

Another strategy involves the metabolic engineering of the plants themselves to increase the accumulation of desired limonoids. researchgate.net For example, the gene for limonoid UDP-glucosyltransferase (LGT) has been identified; this enzyme converts bitter limonoid aglycones into non-bitter, water-soluble limonoid glucosides. cabidigitallibrary.orgresearchgate.netjst.go.jp Overexpression of this gene could be used to reduce the "delayed bitterness" in citrus juices while simultaneously increasing the content of potentially beneficial glucosides. cabidigitallibrary.orgresearchgate.net Conversely, targeted manipulation of the biosynthetic pathway could be used to increase the yield of specific aglycones like this compound for pharmaceutical or other high-value applications. jic.ac.uk

Future Directions and Research Gaps in Limonexic Acid Studies

Advanced Mechanistic Elucidation of Biological Actions

While preliminary studies have identified several biological effects of limonexic acid, a comprehensive understanding of its mechanisms of action at the molecular level remains a significant research gap. Current findings indicate that this compound exhibits antiproliferative effects against human colon cancer (HT-29) and pancreatic cancer (Panc-28) cells. researchgate.netnih.gov The observed effects include the arrest of the G2/M phase of the cell cycle and the induction of apoptosis. researchgate.netacs.org In pancreatic cancer cells, this is associated with an upregulation of the Bax/Bcl-2 protein ratio and enhanced cleavage of caspase-3. nih.govnih.gov Furthermore, this compound has demonstrated antinociceptive (pain-relieving) properties in animal models, with a mechanism that may involve the GABAergic and nitroxidergic pathways. nih.gov

Despite these insights, the direct molecular targets of this compound are largely unknown. Future research must move beyond descriptive findings to pinpoint the specific proteins, enzymes, and signaling pathways with which this compound directly interacts. Advanced biochemical and molecular biology techniques are needed to deconstruct the precise sequence of events that follow cellular exposure to the compound. A key question that remains unanswered is how the structural features of this compound contribute to its specific biological activities, such as its potent inhibition of the second phase of formalin-induced pain. nih.gov Elucidating these detailed mechanisms is a critical step toward validating its therapeutic potential.

Table 1: Reported Biological Activities of this compound and Associated Mechanistic Details

Biological ActivityModel SystemObserved EffectsPotential MechanismCitation
Antiproliferative (Colon Cancer)HT-29 cells66.5% inhibition at 40 µMArrest of G2/M cell cycle phase, leading to apoptosis researchgate.net
Antiproliferative (Pancreatic Cancer)Panc-28 cellsInhibition of cell proliferation, induction of apoptosisDecreased mitochondrial membrane potential, upregulation of Bax/Bcl-2 expression, enhanced caspase-3 cleavage nih.gov
AntiviralHepatitis B Virus (HBV)Inhibition of HBsAg expression (IC50 = 78.05 µM) and HBeAg secretion (IC50 = 136.0 µM)Not elucidated nih.govmdpi.com
AntinociceptiveMice (formalin, glutamate (B1630785), capsaicin (B1668287) models)Dose-related inhibition of pain responseInteraction with GABAergic and nitroxidergic pathways nih.gov
InsecticidalLeaf-cutting antsHigh toxicity, reduced longevityNot elucidated researchgate.netpops.int

Exploration of Novel Synthetic Routes and Derivatization

The study of this compound is hampered by its limited availability from natural sources. It is considered a product of the oxidative degradation of the furan (B31954) ring of limonin (B1675406), a more abundant limonoid. mdpi.com For a considerable time, it was even regarded as a potential artifact of photooxidation during the extraction process, highlighting the challenges in its isolation. mdpi.com A significant research gap exists in the development of efficient and scalable synthetic routes to produce this compound. The total or semi-synthesis of many degraded limonoids, including this compound, remains largely undescribed. researchgate.net

Future research should focus on designing novel synthetic pathways. assets-servd.hostdur.ac.uksavemyexams.com This would not only secure a reliable supply for in-depth biological studies but also open the door for the creation of structural analogs through derivatization. Derivatization is a chemical technique used to convert a compound into a product with a similar structure, which can enhance its properties. thermofisher.comactascientific.com By modifying the functional groups of this compound, such as its carboxyl and hydroxyl groups, researchers could systematically explore the structure-activity relationship (SAR). actascientific.com For instance, the derivatization of the C-7 carbonyl group in the related compound limonin has led to derivatives with enhanced biological activity. nih.gov Similar strategies applied to this compound could yield new compounds with improved potency, selectivity, or pharmacokinetic profiles, representing a promising avenue for medicinal chemistry.

Comprehensive Bioregulation Studies

The biochemical pathways that lead to the production of limonoids in citrus plants are not fully understood. researchgate.net While the general biosynthetic route starts from acetyl-CoA and proceeds through intermediates like farnesyl diphosphate (B83284) and squalene, the specific enzymatic steps that produce the diverse array of limonoids, including the oxidation of limonin's furan ring to form this compound, have not been definitively established. mdpi.com

A major gap lies in the lack of comprehensive bioregulation studies for this compound. Future research should aim to identify the specific enzymes and genes responsible for its biosynthesis in plants like Citrus aurantium (sour orange) and Raulinoa echinata. acs.orgnih.gov Understanding how environmental factors, plant development stages, and genetic factors regulate the expression of these genes and the accumulation of this compound is crucial. researchgate.net This knowledge could be applied through metabolic engineering or advanced breeding techniques to enhance the production of this compound in citrus crops, potentially improving their value and providing a more sustainable source of the compound.

Development of High-Throughput Screening Assays for this compound Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets. bmglabtech.comevotec.com Currently, there is a lack of HTS assays specifically developed to investigate the biological activities of this compound or to use its activity profile as a benchmark for discovering new molecules.

A significant future direction is the design and validation of robust HTS assays based on the known biological effects of this compound. nih.gov For example, cell-based assays could be developed to screen for compounds that mimic or enhance its ability to induce apoptosis in cancer cells or modulate specific pain pathways. limes-institut-bonn.demdpi.com These assays would need to be miniaturized and automated to be suitable for large-scale screening. bmglabtech.com Such platforms would be invaluable for two primary purposes: screening large chemical libraries to identify novel "hit" compounds with similar or superior activity, and screening this compound itself against a wide array of targets to uncover new biological functions and potential therapeutic applications.

Integration of Omics Data for Systems-Level Understanding

The current understanding of this compound's biological impact is largely confined to specific, isolated pathways. A holistic, systems-level perspective is missing. The integration of multiple "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to close this gap. azolifesciences.comnih.gov By combining these datasets, researchers can construct a comprehensive picture of the global cellular changes induced by this compound. mdpi.comfrontiersin.orgresearchgate.net

Future research should prioritize the use of multi-omics strategies. For instance, treating cancer cells with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) could reveal entire networks of pathways that are perturbed by the compound. This integrated approach can help identify novel mechanisms of action, predict off-target effects, and discover biomarkers that indicate sensitivity to this compound. azolifesciences.com A study on the related limonoid obacunone (B191991) utilized a cDNA microarray (a transcriptomics technique) to study its effects on Salmonella, demonstrating the feasibility of such approaches within this compound class. nih.gov Applying a more comprehensive, multi-omics strategy to this compound is a critical next step to fully understand its complex interactions within a biological system. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers characterize the structural configuration of Limonexic acid to ensure reproducibility in synthesis?

  • Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and X-ray crystallography to resolve ambiguous stereocenters. Cross-reference spectral data with databases like PubChem (InChIKey: RTPPVNISJHFPFX-PEVOZZQFSA-N) to validate structural assignments . For compounds with undefined stereocenters (e.g., this compound has 10 uncertain stereocenters), computational modeling (e.g., DFT calculations) can supplement experimental data .

Q. What are the optimal extraction and purification protocols for isolating this compound from natural sources?

  • Methodological Answer : Employ liquid-liquid extraction with polar solvents (e.g., methanol/water) followed by column chromatography using silica gel or reverse-phase HPLC. Monitor purity via thin-layer chromatography (TLC) and confirm with HPLC-DAD/UV at 210–280 nm. For large-scale isolation, consider countercurrent chromatography to minimize degradation of labile functional groups .

Q. How can this compound be reliably quantified in complex biological matrices (e.g., plant extracts or cell lysates)?

  • Methodological Answer : Use targeted metabolomics approaches such as LC-MS/MS with multiple reaction monitoring (MRM). Optimize ionization parameters (e.g., ESI− in negative ion mode) and validate the method with spike-recovery experiments. Calibrate against certified reference standards, and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate this compound’s cytotoxic effects while minimizing false positives?

  • Methodological Answer : Use dose-response assays (e.g., MTT or resazurin) across a physiologically relevant concentration range (e.g., 5–50 µM) and include controls for solvent cytotoxicity (e.g., DMSO ≤0.1%). Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Replicate experiments in ≥3 biological replicates and account for cell line variability (e.g., HT-29 vs. SW480 colon cancer cells) .

Q. How can conflicting data on this compound’s bioactivity (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer : Perform meta-analysis of published IC₅₀ values, stratifying by cell type, assay methodology, and compound purity (≥95% by HPLC). Use statistical tools (e.g., ANOVA or mixed-effects models) to identify confounding variables. Replicate key experiments under standardized conditions and report raw data in supplementary materials for transparency .

Q. What experimental strategies are recommended for elucidating this compound’s molecular targets and mechanisms of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. Use molecular docking simulations to predict binding affinities for candidate proteins (e.g., apoptosis regulators) and confirm with surface plasmon resonance (SPR) .

Q. How can researchers validate the purity and stability of synthesized this compound for long-term pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-UV and characterize degradation products using HR-MS. Store lyophilized samples in amber vials under inert gas (N₂) to prevent oxidation. Report purity metrics (e.g., ≥98%) and storage conditions in publications .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Deposit large datasets (e.g., NMR spectra, cytotoxicity results) in public repositories (e.g., Zenodo) and cite DOIs in manuscripts .
  • Statistical Analysis : Clearly describe normalization methods (e.g., cell viability relative to untreated controls) and error bars (SD vs. SEM). Use open-source tools like R or Python for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.